molecular formula C18H14N2O2 B12715901 8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-41-3

8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Katalognummer: B12715901
CAS-Nummer: 93663-41-3
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: RAFWCADOPCELQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of indenoquinolines, which are known for their diverse biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate starting materials to form the indenoquinoline core structure.

    Methoxylation: Introduction of the methoxy group at the 8th position is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Methylamino Substitution: The methylamino group is introduced at the 10th position through nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one: shares similarities with other indenoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

93663-41-3

Molekularformel

C18H14N2O2

Molekulargewicht

290.3 g/mol

IUPAC-Name

8-methoxy-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C18H14N2O2/c1-19-16-13-9-10(22-2)7-8-14(13)20-17-11-5-3-4-6-12(11)18(21)15(16)17/h3-9H,1-2H3,(H,19,20)

InChI-Schlüssel

RAFWCADOPCELQI-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C(=NC3=C1C=C(C=C3)OC)C4=CC=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.